Pubescine
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Rescinnamine Binds to and inhibits the angiotensin converting enzyme. Rescinnamine competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. Inhibition of ACE results in decreased plasma angiotensin II. As angiotensin II is a vasoconstrictor and a negative-feedback mediator for renin activity, lower concentrations result in a decrease in blood pressure and stimulation of baroreceptor reflex mechanisms, which leads to decreased vasopressor activity and to decreased aldosterone secretion. SEE RAUWOLFIA ALKALOIDS. ...PRODUCE VARIABLE LOWERING OF MEAN ARTERIAL BLOOD PRESSURE...BY BLOCKING AFFERENT IMPULSES WHICH...STIMULATE SYMPATHETIC VASOPRESSOR REFLEXES NEAR LEVEL OF HYPOTHALAMUS &/OR BY DECR REACTIVITY OF PERIPHERAL SYMPATHETIC...SYSTEM THROUGH DEPLETION OF NOREPINEPHRINE @ NERVE ENDINGS. /RAUWOLFIA.../ SEE RAUWOLFIA ALKALOIDS. ALSO EXHIBIT A NON-HYPNOTIC SEDATIVE EFFECT WHICH MAY BE ASSOCIATED WITH THEIR ABILITY TO MODIFY CONCN OF SEROTONIN &/OR NOREPINEPHRINE IN BRAIN STEM. /RAUWOLFIA ALKALOIDS/ |
|---|---|
CAS No. |
482-96-2 |
Molecular Formula |
C22H26N2O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl (1S,15S,16S,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16-,17-,20-/m0/s1 |
InChI Key |
KXEMQEGRZWUKJS-RURTYGRKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |
Color/Form |
Fine needles from benzene WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER |
melting_point |
460 to 462 °F (in vacuum) (NTP, 1992) 238-239 °C (vacuum) |
physical_description |
Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 61 °F (NTP, 1992) Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents |
Origin of Product |
United States |
Natural Occurrence and Phytogeographical Distribution of Pubescine
Primary Botanical Sources of Pubescine
Several key plant species have been identified as sources of this compound. These include members of the Holarrhena, Rauvolfia, and Vinca genera.
Holarrhena pubescens (syn. Holarrhena antidysenterica)
Holarrhena pubescens, also known as Kurchi, is a significant source of this compound. thepharmajournal.comphcog.com This plant is a medicinally important deciduous tree found in Africa and tropical and subtropical regions of Asia. thepharmajournal.com The bark and seeds of H. pubescens are known to contain various alkaloids, including this compound. phcog.comrammohancollege.ac.in Around 30 steroidal alkaloids have been isolated from this plant, predominantly from the stem bark. phcog.com
Rauvolfia serpentina
Rauvolfia serpentina, commonly known as Indian Snakeroot, is another plant species where this compound has been reported. nih.govwikidata.org This plant is also a source of various indole (B1671886) alkaloids. researchgate.net
Vinca major
Vinca major, known as Bigleaf Periwinkle or Greater Periwinkle, is a documented source of this compound. nih.govresearchgate.netgoogle.comjksus.org Several alkaloids, including reserpinine (this compound), have been isolated from the aerial parts of Vinca major. researchgate.netgoogle.comresearchgate.net
Other Identified Biological Origins
Beyond the primary sources, this compound has been reported in other organisms and plant species, including Discaria pubescens and Rauwolfia nitida. google.com The LOTUS natural products occurrence database also lists other potential sources such as Aspidosperma marcgravianum, Aspidosperma excelsum, Ochrosia alyxioides, Ochrosia balansae, Ochrosia moorei, Vinca erecta, and Vinca herbacea. wikidata.org this compound has also been identified in Zea mays L. silk extract. acs.org
Here is a table summarizing the primary botanical sources of this compound:
| Botanical Source | Family | Parts Containing this compound (if specified) |
| Holarrhena pubescens (syn. H. antidysenterica) | Apocynaceae | Bark, Seeds phcog.comrammohancollege.ac.in |
| Rauvolfia serpentina | Apocynaceae | Reported presence nih.govwikidata.org |
| Vinca major | Apocynaceae | Aerial parts researchgate.netgoogle.comresearchgate.net |
| Discaria pubescens | Rhamnaceae | Reported presence google.com |
| Rauwolfia nitida | Apocynaceae | Reported presence google.com |
| Zea mays L. | Poaceae | Silk extract acs.org |
| Aspidosperma marcgravianum | Apocynaceae | Reported presence wikidata.org |
| Aspidosperma excelsum | Apocynaceae | Reported presence wikidata.org |
| Ochrosia alyxioides | Apocynaceae | Reported presence wikidata.org |
| Ochrosia balansae | Apocynaceae | Reported presence wikidata.org |
| Ochrosia moorei | Apocynaceae | Reported presence wikidata.org |
| Vinca erecta | Apocynaceae | Reported presence wikidata.org |
| Vinca herbacea | Apocynaceae | Reported presence wikidata.org |
Geographic Distribution and Ecological Niches of Source Flora
The geographical distribution of plants containing this compound varies depending on the species. Holarrhena pubescens is native to the tropical Himalaya and Assam and is widespread in Indian and Pakistani forests, as well as being found in Africa and other tropical/subtropical Asian regions. thepharmajournal.com It is a deciduous tree found in dry forests. phcog.com Rauvolfia serpentina is also found throughout the hotter parts of India, often as a weed in the sub-Himalayan tract and other hills. rammohancollege.ac.in Vinca major is native to the western Mediterranean google.com, but is also found in other regions like India jksus.org. These plants often inhabit diverse ecological niches, including forests, hills, and cultivated gardens. thepharmajournal.comphcog.comrammohancollege.ac.in The distribution of plant species and their phytochemical profiles can be influenced by geographical location and environmental conditions. nih.govmdpi.com
Tissue-Specific Localization and Accumulation Patterns within Plants
Research indicates that alkaloids, including this compound, can be localized and accumulate in specific tissues within plants. Histochemical localization techniques are used to identify the distribution of chemical compounds within various tissue zones. wisdomlib.org For instance, in Holarrhena pubescens, alkaloids are found in the bark and seeds. phcog.comrammohancollege.ac.in In Vinca major, alkaloids have been isolated from the aerial parts. researchgate.netgoogle.comresearchgate.net Studies on other plants have shown that secondary metabolites can accumulate in specialized structures like idioblast cells, as well as unspecialized tissues such as the epidermis and palisade mesophyll. ipb.ac.id The specific localization and accumulation patterns of this compound within the tissues of its source plants are areas of ongoing phytochemical research.
Biosynthetic Pathways and Regulation of Pubescine
Elucidation of Precursor Molecules and Intermediates
Alkaloids are generally derived from amino acids. gcwgandhinagar.com For indole (B1671886) alkaloids, such as pubescine, tryptophan is a common precursor. The biosynthesis of many indole alkaloids involves the shikimic acid pathway, which leads to the formation of aromatic amino acids like phenylalanine and tryptophan. wikipedia.org While direct precursors for this compound are not explicitly detailed, the indole ring system characteristic of this compound is likely derived from tryptophan.
Enzymatic Steps and Cascade Mechanisms in Alkaloid Biosynthesis
Alkaloid biosynthesis proceeds through a series of enzymatic steps, often involving complex cascade mechanisms. These enzymes catalyze specific transformations, leading to the intricate structures of alkaloids. Enzymes play a crucial role as biocatalysts in organic synthesis, offering advantages such as selectivity and efficiency. interesjournals.orgnih.govmdpi.com
In the broader context of alkaloid biosynthesis, enzymes are responsible for various reactions including decarboxylation, oxidation, reduction, and cyclization. The genetic information encoding these enzymes is often clustered within the genome of the producing organism. nih.gov The specific enzymatic cascade leading to this compound's unique pentacyclic structure with an embedded 17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa system is not fully detailed in the provided information. However, the complexity of such a structure suggests a multi-step enzymatic process involving several key biosynthetic enzymes.
Genetic and Molecular Regulation of Biosynthetic Enzymes
While specific details on the genetic regulation of this compound biosynthesis are limited, general mechanisms observed in other alkaloid pathways likely apply. Regulatory elements and transcription factors can control the activity of the genes encoding biosynthetic enzymes. Environmental factors and developmental cues can also play a role in modulating the expression of these genes, thereby affecting alkaloid accumulation in the plant. Understanding this genetic and molecular regulation is crucial for potential metabolic engineering efforts aimed at altering this compound production. nih.gov
Comparative Analysis of this compound Biosynthesis with Related Natural Products
This compound is an indole alkaloid and shares structural features with other alkaloids found in the Apocynaceae family, such as those from Rauvolfia and Vinca species. nih.govvdoc.pub It is also mentioned alongside other steroidal alkaloids isolated from Holarrhena pubescens, including pubescinine, norconessine, pubadysone, pubescimine, puboestrene, and pubamide. researchgate.netresearchgate.net
While this compound is classified as a yohimbine (B192690) alkaloid by ClassyFire imsc.res.in, it is also listed as a steroidal alkaloid by NP Classifier imsc.res.in. This dual classification suggests potential complexities or overlaps in its biosynthetic origins compared to strictly defined alkaloid classes. Steroidal alkaloids are derived from a steroid skeleton with nitrogen atoms. researchgate.net The biosynthesis of steroidal alkaloids is distinct from that of indole alkaloids, typically involving isoprenoid precursors leading to the steroid core.
A comparative analysis of the biosynthetic pathways would involve identifying common precursor molecules and enzymatic steps shared between this compound and related alkaloids. For instance, if this compound biosynthesis involves a steroid core, its pathway would share initial steps with the biosynthesis of other steroidal alkaloids like conessine. researchgate.netphcog.com If the indole moiety originates from tryptophan, there would be commonalities with the initial steps of indole alkaloid biosynthesis. The specific branching points and unique enzymatic transformations would define the pathway leading specifically to this compound. Research into the enzymes and genes involved in the biosynthesis of related alkaloids in Holarrhena species could provide valuable insights into the uncharacterized steps of this compound biosynthesis.
Molecular Mechanisms of Action and Cellular Target Research of Pubescine
Investigation of Molecular Interactions with Biological Macromolecules
Research into Pubescine's mechanism of action involves detailed studies of its interactions with biological macromolecules, particularly proteins. These investigations utilize techniques such as molecular docking and dynamics simulations to predict and analyze the binding characteristics of this compound with potential target proteins. nih.govresearchgate.net
Ligand-Protein Interaction Studies
Ligand-protein interaction studies are crucial for identifying the specific proteins that this compound may bind to and exert its effects. Computational methods like molecular docking are employed to estimate the binding affinity and predict the preferred orientation of this compound within the binding site of a target protein. nih.govhunandaxuexuebao.comjksus.org Molecular dynamics simulations further assess the stability of these ligand-protein complexes over time. nih.govresearchgate.net
One specific protein target that has been investigated for its interaction with this compound is Guanylyl Cyclase C (GC-C). nih.gov GC-C is a transmembrane receptor found in the intestinal epithelium that plays a key role in regulating fluid and electrolyte homeostasis through the production of cyclic GMP (cGMP). nih.govscientificarchives.com Studies utilizing molecular docking have explored the binding of this compound to the extracellular domain of GC-C (ECDGC-C). nih.govresearchgate.net
Molecular docking studies have shown that this compound exhibits a notable binding energy with ECDGC-C. For instance, one study reported a binding energy of -8.05 kcal/mol for this compound with ECDGC-C. nih.gov This suggests a favorable interaction between this compound and the receptor. The interaction involves the formation of hydrogen bonds with specific amino acid residues within the binding site. nih.gov
| Ligand | Binding Energy (kcal/mol) |
| This compound | -8.05 |
| Holadysenterine | -8.06 |
| Holanamine | -8.44 |
| Loperamide | -8.05 |
| Isoconessimine | -9.05 |
| Kurchine | -9.05 |
Table 1: Binding Energies of Selected Ligands with ECDGC-C (based on molecular docking data). nih.gov
Beyond hydrogen bonding, other types of interactions, including van der Waals, pi-sigma, pi-alkyl, and alkyl interactions, have been observed in the docked complexes of this compound with ECDGC-C. researchgate.net Molecular dynamics simulations indicate the stability of the this compound-ECD complex. researchgate.net
Another receptor investigated for interaction with this compound is the Epidermal Growth Factor Receptor (EGFR), particularly its L858R mutation, which is relevant in certain cancers. hunandaxuexuebao.com Molecular docking studies have indicated that this compound can bind to the ATP binding site of EGFR L858R. hunandaxuexuebao.com
| Compound | PubChem CID | Dock Score (against 4QLM - EGFR L858R mutant) | Dock Score (against 4WRG - native EGFR) |
| Naringenin-7-glucoside | 9910769 | 81.15 | Fail |
| This compound | 72313 | 63.35 | - |
| Gefitinib | 123631 | 57 | - |
| Erlotinib | 176871 | 63.2 | - |
Table 2: Docking Scores of this compound and Other Compounds with EGFR Mutant (4QLM) and Native (4WRG) Structures. hunandaxuexuebao.com
This compound has also been explored for potential interactions with other proteins, such as MCT4 (Monocarboxylic Acid Transporter 4), through molecular docking studies. researchgate.net
While specific targets like GC-C and EGFR have been studied, a comprehensive broad proteomic identification of all this compound targets is an area that requires further investigation. Current research highlights specific protein interactions identified through targeted approaches like molecular docking with proteins of interest based on the biological context in which this compound is found or its observed effects. nih.govhunandaxuexuebao.comresearchgate.net
Elucidation of Binding Sites and Conformation
Detailed analysis of the interaction between this compound and its target proteins aims to elucidate the specific amino acid residues involved in binding and the resulting conformational changes. In the case of GC-C, hydrogen bonds have been identified between this compound and residues such as THR102 and TYR182 in the extracellular domain of the receptor. nih.gov Molecular docking and visualization tools provide insights into the spatial arrangement and interactions within the binding pocket. nih.govresearchgate.net
For EGFR L858R, docking studies suggest that this compound binds to the ATP binding site, with a pi-alkyl bond interaction noted with Lys-745. hunandaxuexuebao.com Understanding these specific interactions at the atomic level is crucial for comprehending the molecular basis of this compound's activity and for potential drug design efforts. Molecular dynamics simulations help to understand the stability and dynamic behavior of the ligand-protein complex, providing further insights into the binding conformation. researchgate.netresearchgate.net
Cellular Pathway Modulation and Signal Transduction Impact
The interaction of this compound with specific protein targets can lead to the modulation of cellular pathways and impact signal transduction cascades. These effects are downstream consequences of the initial ligand-protein binding event. youtube.com
Downstream Effects on Cellular Signaling Cascades
Binding of this compound to GC-C, for example, can influence the GC-C signaling pathway. GC-C activation typically leads to an increase in intracellular cGMP levels, which in turn affects downstream effectors such as cGMP-dependent protein kinases (PKG), phosphodiesterases (PDEs), and cGMP-gated ion channels. nih.govscientificarchives.com This cascade is involved in regulating intestinal fluid and electrolyte balance. nih.gov Disruption of normal GC-C signaling has been linked to various gastrointestinal disorders. nih.gov By potentially interfering with the binding of natural agonists like bacterial heat-stable enterotoxin (STa) to GC-C, this compound could modulate this pathway. nih.govresearchgate.netresearchgate.net
Interaction with EGFR, as suggested by docking studies, could impact the tyrosine kinase signaling pathway activated by EGFR. hunandaxuexuebao.com This pathway is involved in crucial cellular processes like cell division. hunandaxuexuebao.com Binding of this compound to the ATP binding site of EGFR L858R could potentially inhibit the receptor's kinase activity, thereby affecting the downstream signaling cascade and potentially inhibiting cell division in cells where this pathway is overactive. hunandaxuexuebao.com
Studies on plant extracts containing this compound have also suggested broader impacts on cellular processes. For instance, an extract from Zea mays silk, which contains this compound, was found to modulate levels of NOX4 and caspase-3 and affect the expression of NF-κB, caspase-3, PCNA, and TGF-β1 in a model of nephrotoxicity. acs.org These findings suggest potential influences on pathways related to oxidative stress, inflammation, and apoptosis, although these effects are attributed to the complex mixture of compounds in the extract and not solely to isolated this compound. Similarly, Holarrhena pubescens extracts have been reported to suppress oxidative stress via the Nrf2/HO-1 signaling pathway. researchgate.net
Further research is needed to fully delineate the specific downstream effects of isolated this compound on these and other cellular signaling pathways.
In Silico Approaches to Mechanism Elucidation
In silico methods play a significant role in the initial stages of drug discovery and mechanism elucidation by predicting the potential binding modes and affinities of small molecules to target proteins. These computational techniques can help prioritize compounds for further experimental validation and provide structural insights into ligand-receptor interactions.
Molecular Docking Simulations
Molecular docking simulations are a widely used in silico technique to predict the preferred orientation, or pose, of a ligand when bound to a protein target. This method estimates the binding affinity between the molecule and the target protein based on scoring functions that evaluate the complementarity of shape and chemical properties.
Studies have investigated the molecular docking of this compound with several protein targets. In one study focusing on steroidal alkaloids from Holarrhena pubescens, this compound was docked to the extracellular domain of guanylyl cyclase C (ECDGC-C). The docking simulation predicted a binding energy of -8.05 kcal/mol for this compound with ECDGC-C. This binding energy was comparable to that of Loperamide, a commercially available antidiarrheal drug, which also showed a binding energy of -8.05 kcal/mol against the same target nih.gov. The docking analysis further revealed that this compound forms two hydrogen bonds with amino acid residues THR102 and TYR182 within the binding site of ECDGC-C nih.gov.
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) | PubChem CID |
|---|---|---|---|---|
| This compound | ECDGC-C | -8.05 | THR102, TYR182 | 72313 |
| Loperamide | ECDGC-C | -8.05 | Not specified in source | Not listed |
Another study explored the potential of phytochemicals from H. antidysenterica, including this compound, to inhibit the L858R mutation of the Epidermal Growth Factor Receptor (EGFR), a common mutation in breast cancer. Molecular docking against the L858R mutant structure of EGFR showed a dock score of 63.35 for this compound. This score was compared to other compounds, such as Naringenin-7-glucoside (81.15), and conventional drugs like Gefitinib (57) and Erlotinib (63.2). Compounds with a dock score higher than that of the conventional drugs were considered for further studies hunandaxuexuebao.com.
This compound has also been included in molecular docking studies investigating interactions with the Monocarboxylic Acid Transporter 4 (MCT4) protein. While a specific binding energy for this compound with MCT4 was not explicitly provided in the available snippet, the study presented visualizations of the docked complex and 2D interaction diagrams, indicating that docking simulations were performed for this interaction researchgate.net.
Molecular Dynamics Simulations and Trajectory Analysis
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into the stability of ligand-protein complexes and the dynamic nature of their interactions. Following molecular docking, MD simulations can help validate the stability of the predicted binding poses and assess the flexibility of the protein and ligand within the complex.
Molecular dynamics simulations have been performed for the complex formed between this compound and the extracellular domain of guanylyl cyclase C (ECDGC-C). These simulations were conducted to establish the stability of the interaction between this compound and the target protein nih.govresearchgate.net. Analysis of the simulation trajectories, such as Residue Root Mean Square Fluctuation (RMSF), can provide information about the flexibility of different parts of the protein upon ligand binding researchgate.net. While the detailed trajectory analysis results for this compound were not fully elaborated in the provided snippets, the performance of MD simulations indicates an assessment of the dynamic stability of the this compound-ECDGC-C complex researchgate.net.
Binding Free Energy Calculations and Interaction Analysis
Binding free energy calculations provide a more rigorous thermodynamic measure of the affinity between a ligand and a protein compared to docking scores. Methods like MM/GBSA or MM/PBSA can estimate the binding free energy by considering various energy components, including van der Waals, electrostatic, polar, and non-polar solvation energies.
Chemical Synthesis Methodologies for Pubescine and Its Analogues
Total Synthesis Strategies and Stereochemical Control
Key Synthetic Transformations and Method Development
Key synthetic transformations are essential for assembling the complex architecture of Pubescine. These transformations often involve the formation of cyclic systems and the introduction of necessary functional groups with high selectivity. Method development in this area focuses on discovering and optimizing reactions that can efficiently create the required bonds and stereocenters. For instance, the construction of polycyclic systems often relies on cascade cyclization reactions or intramolecular reactions triggered by specific functional groups. nih.gov Stereochemical control is paramount in alkaloid synthesis, and strategies such as asymmetric catalysis, chiral auxiliaries, or the use of chiral building blocks are employed to achieve the desired stereoisomer. researchgate.netmdpi.com
Enantioselective Synthesis Approaches
Given that this compound is a chiral molecule with defined stereocenters, enantioselective synthesis is crucial to obtain the desired stereoisomer. ncats.iogoogle.com Enantioselective approaches aim to synthesize a single enantiomer directly from achiral or prochiral starting materials or to control the stereochemical outcome of key steps using chiral catalysts or reagents. researchgate.netmdpi.com Techniques such as asymmetric hydrogenation, asymmetric epoxidation, or chiral auxiliary-mediated reactions can be applied to introduce chirality into the molecule at appropriate stages of the synthesis. The development of efficient enantioselective routes remains an active area of research in natural product synthesis.
Semisynthetic Modifications and Derivatization from Natural Precursors
This compound is a naturally occurring alkaloid found in plants. nih.govwikidata.org Semisynthesis involves using a naturally isolated compound as a starting material and performing chemical modifications to obtain this compound or its analogues. This approach can be advantageous when the natural precursor is relatively abundant and possesses a significant portion of the target molecule's structural complexity. Derivatization from natural precursors allows for the exploration of structural variations and the synthesis of analogues that may have altered properties. nih.gov This can involve functional group interconversions, skeletal rearrangements, or the introduction of new substituents onto the natural scaffold.
Novel Synthetic Route Design and Optimization
Chemoenzymatic and Biocatalytic Approaches in Synthesis
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. nih.gov Biocatalysis utilizes enzymes or whole cells as catalysts for chemical reactions. mdpi.com These approaches offer potential advantages in terms of selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. mdpi.comnih.gov While specific details on the biocatalytic synthesis of this compound were not extensively found in the search results, biocatalysis is increasingly being explored for the synthesis of complex natural products and their analogues, particularly for introducing chirality or performing specific functional group transformations that are challenging to achieve chemically. nih.gov Enzymes such as oxidoreductases, transaminases, and hydrolases have shown utility in the synthesis of pharmaceutical intermediates and natural product building blocks. mdpi.com
Structure Activity Relationship Sar Studies of Pubescine and Its Derivatives
Correlating Structural Modulations with Observed Biological Activities
The initial step in a SAR study involves the synthesis of a series of Pubescine derivatives with systematic modifications to its core structure. These modifications could include altering substituent groups, modifying ring systems, or changing the stereochemistry of chiral centers. Each new derivative would then be tested in a panel of biological assays to determine how these structural changes affect its activity. The resulting data, correlating specific structural features with increases or decreases in biological effect, would provide the first clues into the SAR of this compound.
Identification of Critical Pharmacophoric Elements
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. By analyzing the SAR data from various this compound derivatives, researchers could begin to identify these critical pharmacophoric elements. This would involve pinpointing the specific hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions that are crucial for this compound's interaction with its biological target.
Systematic Derivatization and Analogue Synthesis for SAR Mapping
With a preliminary understanding of the pharmacophore, a more focused approach to analogue synthesis can be employed. This involves the systematic derivatization of the this compound scaffold at positions identified as important for activity. For instance, if a particular hydroxyl group is found to be a key hydrogen bond donor, a series of analogues could be synthesized where this group is replaced with other functionalities to probe the importance of its size, acidity, and electronic properties. This iterative process of synthesis and biological evaluation allows for a detailed mapping of the SAR landscape.
Computational SAR and QSAR Modeling
In parallel with synthetic efforts, computational modeling plays a vital role in modern SAR studies. These in silico methods can accelerate the drug discovery process by predicting the activity of virtual compounds and prioritizing synthetic targets.
Ligand-Based and Structure-Based QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. These models are built using a set of molecules with known activities and various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Structure-based QSAR , on the other hand, is employed when the target's 3D structure is available. This approach utilizes information about the binding pocket to develop models that predict how well a ligand will interact with the target.
For this compound, the development of robust QSAR models would require a dataset of derivatives with a wide range of biological activities.
Cheminformatics and Data Mining for SAR Insights
Cheminformatics tools and data mining techniques are invaluable for analyzing the large datasets generated during SAR studies. These methods can identify complex patterns and relationships between chemical structure and biological activity that may not be apparent from manual inspection. By applying machine learning algorithms and statistical analysis to the this compound derivative data, researchers could gain deeper insights into the subtle structural features that govern its activity, ultimately guiding the design of novel and more potent therapeutic agents.
Advanced Analytical Methodologies for Pubescine Research
Chromatographic Techniques for Isolation, Purification, and Quantification
Chromatographic methods are fundamental for separating Pubescine from complex mixtures found in natural extracts or synthesis products. These techniques enable the isolation of this compound in a pure form for further analysis and allow for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds like alkaloids. While direct mentions of specific HPLC protocols solely for this compound in the search results are limited, HPLC is generally employed in the analysis of alkaloids from plant extracts where this compound is found. The principle involves the differential partitioning of the analyte between a stationary phase and a mobile phase under high pressure, allowing for separation based on properties such as polarity and size.
Gas Chromatography (GC)
Gas Chromatography is typically used for volatile or easily derivatized compounds. Given that this compound is a relatively large and potentially less volatile molecule, GC might be employed for its analysis after appropriate derivatization to increase its volatility. While the search results mention GC in the context of analyzing Holarrhena antidysenterica, a source of this compound, specific details on GC methods for this compound itself are not extensively provided. rjptonline.org GC separates compounds based on their boiling points and their interaction with the stationary phase in a heated column.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple and cost-effective technique used for the qualitative analysis, monitoring of reactions, and preliminary separation of compounds. TLC has been used in the analysis of extracts from Holarrhena pubescens, where this compound is present. thepharmajournal.comphcog.comijrh.org This technique involves a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture) that moves up the plate by capillary action, separating components based on their differing affinities for the two phases. Visualization of spots can be achieved using UV light or staining reagents like Dragendorff's reagent, which is commonly used for visualizing alkaloids. phcog.comijrh.org
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide detailed information about the structure and quantity of this compound by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including complex alkaloids like this compound. Both 1D and 2D NMR techniques, such as 1H NMR and 13C NMR, are used to identify the types and connectivity of atoms within the this compound molecule. nih.govresearchgate.netphcog.commolbase.com Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra provides crucial information for confirming the identity and elucidating the stereochemistry of this compound.
Mass Spectrometry (MS) and Hyphenated MS Techniques (e.g., LC-MS/MS)
Mass Spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is invaluable for identifying unknown compounds and confirming the identity of known ones. nih.govresearchgate.netphcog.com Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combine the separation power of LC with the detection and identification capabilities of MS. researchgate.netresearchgate.net360biolabs.comwikipedia.org LC-MS/MS is particularly useful for the analysis of complex biological samples, allowing for the sensitive and selective detection and quantification of this compound even in the presence of interfering substances. 360biolabs.comwikipedia.orgnih.gov Studies have utilized LC-MS for the metabolite profiling of plant extracts containing this compound. acs.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in the characterization of organic compounds like this compound. UV-Vis spectroscopy measures the absorption of UV and visible light, providing insights into the electronic structure, concentration, and the presence of conjugated π-bonding systems within a molecule. outermost-tech.comlibretexts.orgcreative-biostructure.com This is achieved by measuring the absorption of specific wavelengths of light, which causes electronic transitions within the molecule. libretexts.org IR spectroscopy, on the other hand, focuses on the vibrational modes of molecular bonds by examining the absorption and transmission of infrared light. outermost-tech.comcreative-biostructure.com This technique is invaluable for identifying functional groups present in the this compound molecule and understanding its molecular structure. outermost-tech.comcreative-biostructure.com While IR spectroscopy is effective for characterizing functional groups, it does not provide atomic-level structural resolution. creative-biostructure.com SpectraBase, a data source linked through PubChem, provides access to various types of spectral data, including IR and UV-Vis spectra, which can be valuable for this compound research. nih.gov
Advanced Detection and Characterization Techniques
Advanced techniques such as high-resolution mass spectrometry and specialized bioanalytical assays are crucial for the detailed detection and characterization of this compound, especially in intricate sample types.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that enables the precise determination of the mass-to-charge ratio (m/z) of ions with high accuracy and resolving power. azolifesciences.comuni-rostock.de This precision allows for the exact assignment of the elemental composition of a compound, such as this compound, based on the unique mass defect of individual isotopes. uni-rostock.de HRMS can differentiate between ions with very similar nominal masses, making it possible to identify numerous compounds in a single analysis without extensive prior separation. uni-rostock.de Techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) and Orbitrap mass spectrometry are examples of ultra-high resolution mass spectrometers utilized in advanced analytical chemistry. uni-rostock.de HRMS is commonly used in fields such as pharmaceuticals for the identification and quantification of small molecules, including drug compounds and their metabolites, and for assessing the purity and composition of substances. azolifesciences.com It offers high sensitivity and can distinguish between isobaric compounds. azolifesciences.com PubChem provides access to mass spectrometry data, including LC-MS information for this compound. nih.gov
Specialized Bioanalytical Assays
Specialized bioanalytical assays are designed to detect and quantify specific compounds within biological matrices. While the search results did not provide specific details on bioanalytical assays developed solely for this compound, the principles of bioanalysis involve strategies to characterize compounds in terms of quantity, functionality, and biotransformation. nih.gov Common methods in bioanalysis include ligand binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS) assays. nih.gov For complex molecules or those in challenging matrices, techniques like immunocapture coupled with LC-MS/MS or HRMS can be employed. nih.gov The development of such assays for this compound would involve careful design to ensure sensitivity and specificity within the biological context of interest. nih.gov
Optimization of Extraction and Sample Preparation Protocols for Complex Matrices
Analyzing this compound in complex matrices, such as plant extracts or biological samples, often requires optimized extraction and sample preparation protocols to isolate the compound of interest and minimize interference from matrix components. chromatographyonline.com Complex matrices present challenges due to the presence of numerous other compounds that can affect analytical accuracy and sensitivity. chromatographyonline.comdrawellanalytical.com
Sample preparation techniques aim to streamline the process while effectively removing interferences and potentially preconcentrating the analyte. chromatographyonline.com Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), salting-out, derivatization, filtration, and centrifugation. chromatographyonline.com SPE is particularly useful for preconcentrating analytes and removing interferences from aqueous matrices. chromatographyonline.com It involves using a sorbent material to trap the analyte while washing away unwanted matrix components, followed by elution of the purified analyte. chromatographyonline.comchemetrix.co.za Solid-phase microextraction (SPME) is another technique that can be used for extracting both volatile and non-volatile compounds from liquid or gas matrices. chromatographyonline.com
For matrices with high lipid content, specialized techniques and sorbents are employed to efficiently remove lipids, which can interfere with analysis. chemetrix.co.zarestek.com Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, incorporating sorbents like PSA (Primary Secondary Amine), C18, and GCB (Graphitized Carbon Black), are often used for cleanup in complex food samples and other matrices containing lipids. chemetrix.co.zarestek.com Cooling or freezing extracts can also help precipitate fats and waxes. restek.com The choice of sample preparation technique depends on the nature of the sample matrix and the analyte. chromatographyonline.com Proper sample preparation, including digestion, filtration, and extraction, is crucial for minimizing matrix effects and enhancing the accuracy of analytical results. drawellanalytical.com
Theoretical Chemistry and Computational Modeling of Pubescine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are essential for investigating the electronic structure of molecules. These calculations can provide detailed information about electron distribution, energy levels, and how these factors influence a molecule's reactivity wikipedia.orgmdpi.com. By applying quantum chemical methods to Pubescine, researchers can gain a deeper understanding of its intrinsic chemical properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for studying the electronic structure of atoms, molecules, and condensed phases ua.ptwikipedia.org. DFT focuses on the electron density of a system, which simplifies calculations compared to methods that directly work with complex many-electron wave functions. DFT has become popular in computational chemistry due to its balance of accuracy and computational cost wikipedia.orgnih.gov.
DFT applications are extensive and include investigating chemical reactions, studying properties of materials, and analyzing biological systems ua.ptwikipedia.orgnih.gov. In the context of natural products and alkaloids like this compound, DFT can be applied to:
Determine optimized molecular geometries.
Calculate electronic properties such as molecular orbital energies, charge distributions, and dipole moments.
Study reaction mechanisms and transition states to understand how this compound might react or be synthesized.
Predict spectroscopic properties, which can aid in the identification and characterization of the compound.
DFT is particularly useful for describing reaction mechanisms, especially when drug molecules interact with enzyme active sites, providing chemical accuracy that might be difficult to attain with other computational methods nih.gov.
Molecular Orbital Analysis
Molecular orbital (MO) analysis is a key component of quantum chemical calculations, including those performed with DFT. It involves examining the behavior of electrons in molecules by describing them in terms of molecular orbitals that are spread over the entire molecule numberanalytics.com. Analyzing molecular orbitals, particularly the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital), can provide valuable insights into a molecule's reactivity and how it might interact with other molecules numberanalytics.com.
Key aspects of molecular orbital analysis include:
HOMO and LUMO: The energy gap between the HOMO and LUMO is an important indicator of a molecule's reactivity. A smaller gap often suggests higher reactivity numberanalytics.com.
Orbital Shapes and Spatial Distribution: Visualizing the spatial distribution of molecular orbitals can reveal where electron density is concentrated and thus predict reactive sites within the molecule uni-muenchen.de.
Orbital Interactions: Understanding how the molecular orbitals of different molecules interact is fundamental to describing chemical bonding and predicting the outcome of chemical reactions numberanalytics.comescholarship.org.
For this compound, molecular orbital analysis can help to identify the most reactive parts of the molecule and understand its potential reaction pathways.
Molecular Mechanics and Conformational Analysis
Molecular Mechanics (MM) is a computational method used to model molecular systems by applying classical physics principles nih.govkallipos.gr. Unlike quantum mechanics, MM treats atoms as point masses and calculates the energy of a system based on the interactions between these atoms, using a force field nih.govupc.edu. Force fields comprise a set of equations and parameters that describe the potential energy surface of a molecule upc.edu. MM is computationally less expensive than quantum mechanics, making it suitable for larger molecules and longer simulations wikipedia.org.
Conformational analysis, often performed using MM, is the study of the different spatial arrangements (conformations) that a molecule can adopt and how these arrangements influence its properties upc.eduuci.edu. Molecules can exist in multiple low-energy conformations, and their relative populations are governed by a Boltzmann distribution uci.edu. Identifying these low-energy conformers is crucial because the bioactive conformation is not always the lowest energy one upc.eduuci.edu.
Techniques used in conformational analysis include:
Conformational Searching: Algorithms like systematic searches, random approaches (e.g., Monte Carlo), and molecular dynamics simulations are used to explore the potential energy surface and locate stable conformers upc.eduuci.edu.
Energy Minimization: Once a conformation is generated, energy minimization is performed using a force field to find the nearest local energy minimum uci.eduupenn.edu.
Molecular mechanics and conformational analysis can be applied to this compound to:
Determine its stable three-dimensional structures.
Understand the flexibility of the molecule and the energy barriers between different conformations.
Generate ensembles of conformers for further studies, such as molecular docking.
In Silico Prediction of Molecular Properties for Biological Systems
"In silico" methods refer to computational approaches used to simulate and analyze biological processes nih.gov. For chemical compounds like this compound, in silico methods are invaluable for predicting various molecular properties relevant to their behavior in biological systems. These predictions can help prioritize compounds for experimental testing and optimize their properties.
Key in silico prediction areas include:
Drug-Likeness: Predicting whether a compound has properties similar to known drugs, often based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (Log P), and the number of hydrogen bond donors and acceptors nih.govjpionline.org.
ADMET Properties: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity. Tools and models are used to estimate how a compound will be processed by the body nih.govnih.govijpsjournal.com.
Binding Affinity and Molecular Docking: Predicting how strongly a molecule will bind to a specific biological target, such as a protein. Molecular docking simulates the interaction between a ligand (this compound) and a receptor, estimating the binding energy and identifying potential binding sites nih.govnih.govjpionline.orgijpsjournal.com.
Bioactivity Prediction: Using computational models, such as QSAR (Quantitative Structure-Activity Relationship), to predict the biological activity of a compound based on its chemical structure and properties jpionline.orgijpsjournal.com.
A study on steroidal alkaloids from Holarrhena pubescens, which includes this compound, utilized in silico methods for predicting drug-likeness and ADMET properties, as well as performing molecular docking studies to assess binding affinity to Guanylyl Cyclase C nih.govresearchgate.net. The study reported binding energies for various alkaloids, including this compound, in the context of their interaction with the extracellular domain of Guanylyl Cyclase C nih.gov.
| Compound | Binding Energy (kcal/mol) |
|---|---|
| This compound | -8.05 |
| Holadysenterine | -8.06 |
| Holanamine | -8.44 |
| Kurchessine | -8.52 |
| Holadienine | -8.54 |
| Conessimine | -8.59 |
| Conessine | -9.00 |
| Isoconessimine | -9.05 |
| Kurchine | -9.05 |
| Loperamide | -8.05 |
Table 1: Binding Energies of Steroidal Alkaloids and Loperamide to ECDGC-C nih.gov
This research highlights the application of in silico approaches, including molecular docking and ADMET prediction, in evaluating the potential of natural products like this compound for therapeutic purposes nih.govresearchgate.net.
Machine Learning and Artificial Intelligence Applications in Drug Discovery and Chemical Biology for Alkaloids
Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into drug discovery and chemical biology, offering powerful tools for analyzing large datasets, identifying patterns, and making predictions nih.govnih.govoncodesign-services.commednexus.org. These methods can accelerate various stages of the research process, from target identification to lead optimization nih.govoncodesign-services.com.
In the context of alkaloids and natural products like this compound, ML and AI can be applied to:
Predicting Biological Activity: ML models can be trained on existing data to predict the potential biological activities of novel or untested alkaloids based on their structural features mdpi.com.
Identifying Novel Alkaloids: AI can assist in the discovery of new alkaloid scaffolds by analyzing spectroscopic data and comparing them to databases nih.gov.
Optimizing Molecular Properties: ML can be used to predict and optimize properties such as solubility, permeability, and metabolic stability nih.gov.
De Novo Drug Design: AI algorithms can generate entirely new molecular structures with desired properties nih.govmdpi.com.
Understanding Structure-Activity Relationships (SAR): ML models can help to elucidate the complex relationships between the chemical structure of alkaloids and their biological effects nih.govmdpi.com.
Predicting Drug Targets: In silico methods, including those powered by ML, can predict potential protein targets for alkaloids based on their chemical similarity to known ligands nih.gov.
The application of ML and AI in natural product discovery, including alkaloids, is a rapidly evolving field aimed at leveraging the vast chemical diversity found in nature for potential therapeutic applications mdpi.comnih.gov. These computational approaches can help to navigate the complexity of alkaloid structures and predict their interactions with biological systems more efficiently.
Ecological Significance and Interspecies Interactions Involving Pubescine
Role in Plant Chemical Ecology and Defense Mechanisms
Plants have evolved complex defense systems, including the production of chemical compounds, to protect themselves from various threats, such as pathogens, pests, and herbivores. numberanalytics.commdpi.com These chemical defenses can be constitutive (always present) or inducible (produced in response to attack). mdpi.com Secondary metabolites, which are not directly involved in primary metabolic processes like growth and development, often play a crucial role in these defense mechanisms. libretexts.org
Anti-Herbivory and Anti-Pathogen Properties
Plant secondary metabolites can deter or directly harm herbivores. libretexts.orgnih.gov This can involve making plant tissues unpalatable or toxic upon ingestion. libretexts.orgmdpi.comwordpress.com For example, some compounds can disrupt insect development or metabolism. mdpi.com
Plants also produce compounds with antimicrobial properties to defend against pathogens like bacteria and fungi. mdpi.comheraldopenaccess.usnih.gov These compounds can inhibit the growth or activity of disease-causing organisms. nih.govmdpi.commdpi.com
While the search results indicate that Holarrhena pubescens, a plant containing Pubescine, possesses anti-diarrheal, anti-malarial, and anti-microbial properties, the specific contribution of this compound to these activities is not explicitly detailed in the provided snippets. thepharmajournal.comresearchgate.netijpbs.com
Influence on Microbial Communities and Soil Ecosystems
Plant compounds, including those released through root exudates, can significantly influence the composition and activity of soil microbial communities in the rhizosphere (the area of soil immediately surrounding plant roots). researchgate.netnih.govmdpi.com These interactions can be complex, with plant compounds either promoting or inhibiting the growth of specific microbes. researchgate.netnih.gov Soil microbes, in turn, play vital roles in nutrient cycling, organic matter decomposition, and even plant defense against pathogens. researchgate.netnih.govmdpi.com The diversity and function of soil microbes are influenced by various factors, including soil pH, texture, and the availability of organic carbon. researchgate.netfrontiersin.org
There is no specific information in the provided search results detailing the direct influence of this compound on soil microbial communities or soil ecosystems.
Broader Ecological Contributions and Interspecies Dynamics
Plant secondary metabolites contribute to broader ecological dynamics by mediating interactions across different trophic levels and within communities. nih.govnih.gov Beyond direct defense, these compounds can also play roles in attracting pollinators or beneficial microbes, or in signaling between plants. nih.govmdpi.com The intricate network of chemical signals and responses shapes community structure and ecosystem function. nih.gov
While this compound is found in plants known for medicinal properties and containing various bioactive compounds, the provided information does not specifically elaborate on this compound's broader ecological contributions or its role in complex interspecies dynamics beyond potential defense mechanisms. thepharmajournal.comresearchgate.netijpbs.com
Future Directions and Emerging Research Avenues in Pubescine Studies
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling
The application of advanced omics technologies, such as metabolomics and proteomics, holds significant promise for a comprehensive understanding of Pubescine's interactions within biological systems. These technologies enable the large-scale study of metabolites and proteins, respectively, providing a global view of the biochemical changes induced by or related to this compound. Metabolomics can evaluate metabolic pathways in various samples, benefiting from advancements in mass spectrometry and NMR for detailed profiling. frontiersin.org Similarly, proteomics allows for the assessment of protein profiles. revespcardiol.org
Integrating proteomics and metabolomics can provide a more complete picture than studying individual molecules, which is typical of reductionist approaches. revespcardiol.org This integrated approach can help identify key differential proteins and metabolites associated with the presence or activity of this compound, potentially revealing its mechanisms of action or identifying biomarkers. nih.gov Future studies could utilize these techniques to profile the metabolic and proteomic landscapes in organisms or cells exposed to this compound, offering insights into affected pathways and biological processes. The development of more selective and sensitive strategies in peptidomics, proteomics, and metabolomics will further enhance the ability to discover disease biomarkers and novel therapeutic targets. frontiersin.org
Synthetic Biology and Metabolic Engineering for Sustainable Production
Synthetic biology and metabolic engineering offer powerful tools for the sustainable production of this compound. Metabolic engineering involves the directed modification of metabolic pathways for the synthesis of various products, including natural compounds like this compound. nih.gov Synthetic biology, aided by the availability of synthetic DNA, complements metabolic engineering by enabling the design and construction of novel biological systems or the re-design of existing ones. nih.gov
While metabolic engineering has seen successes in over-producing native metabolites in model organisms like E. coli and S. cerevisiae, challenges remain in extending this to secondary metabolites and achieving industrial-scale production. nih.gov Systems metabolic engineering, which integrates classical metabolic engineering with systems biology, synthetic biology, and evolutionary engineering, is being used to generate high-performance strains for chemical production. openaccessjournals.com Future research can focus on engineering microbial cell factories to produce this compound efficiently and sustainably, reducing reliance on plant extraction, which can be resource-intensive. frontiersin.org Advancements in de novo gene synthesis, bioinformatic tools for data analysis, and sophisticated investigational tools are expected to facilitate the maturation of microbial metabolic engineering for secondary metabolite production. nih.gov
Exploration of Novel Biological Roles in Non-Human Organisms
Exploring the biological roles of this compound in non-human organisms represents a significant avenue for future research. While this compound was isolated from Vinca pubescens, its precise roles and effects in this plant or other non-human species may not be fully elucidated. Investigating its function in its native biological context could reveal ecological interactions, defense mechanisms, or signaling pathways in which it is involved.
Furthermore, studying the effects of this compound on other organisms, such as microbes, insects, or other plants, could uncover novel biological activities or ecological implications. For instance, some studies explore the effects of plant-derived compounds on various biological targets in different organisms. mdpi.comresearchgate.net Future research could focus on targeted investigations using '-omics' approaches or bioassays to identify interactions and effects of this compound in diverse non-human biological systems, potentially leading to the discovery of new applications or a better understanding of natural product function.
Development of Innovative Research Tools and Molecular Probes for this compound Studies
The development of innovative research tools and molecular probes is crucial for advancing this compound studies. Molecular probes are small molecules used in biological and pharmacological studies to gain insight into specific biological processes and validate potential drug targets. acs.org Developing specific probes for this compound could enable researchers to track its distribution, identify its binding partners, and study its cellular targets with high specificity and sensitivity.
Chemical synthesis core facilities play a vital role in the design and synthesis of such small molecules and molecular probes, assisting biologists in accessing these tools for their research. embl.org Resources like the Chemical Probes Portal provide expert reviews and evaluations of chemical probes, guiding researchers in selecting suitable tools for their experiments. chemicalprobes.org Future efforts should focus on synthesizing fluorescently labeled this compound analogs, photoaffinity probes, or other chemical tools that can be used to dissect its interactions and mechanisms at a molecular level. Integrating data from resources like ChEMBL, which curates bioactive molecules and links chemical, bioactivity, and genomic data, can also aid in the design and development of these research tools. ebi.ac.uk
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing Pubescine’s molecular structure and purity?
- Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is essential. Cross-reference spectral data with PubChem records (CID: 72313) to validate identity . Document experimental parameters (e.g., solvent, temperature) as per reproducibility guidelines for synthetic chemistry .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Detailed experimental procedures must include reagent quantities, reaction conditions (time, temperature, catalysts), and purification steps (e.g., recrystallization solvents). For known compounds, cite literature methods for identity confirmation; for novel derivatives, provide elemental analysis and ≥95% purity thresholds via HPLC. Limit primary manuscript data to five compounds, with extended datasets in supplementary files .
Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) or enzyme inhibition studies (e.g., guanylyl cyclase C binding, as in Table 1 from ). Standardize assay conditions (pH, temperature, controls) and report IC₅₀ values with confidence intervals. Validate results across triplicate experiments to minimize variability.
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity across studies be resolved?
- Methodological Answer : Conduct comparative binding assays under uniform conditions (e.g., pH 7.4, 25°C) using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). Analyze discrepancies via statistical models (ANOVA, t-tests) to identify confounding variables (e.g., compound degradation, assay interference) . Cross-validate with molecular docking simulations (e.g., binding energy: -8.05 kcal/mol for this compound ).
Q. What computational strategies optimize this compound’s molecular interactions for target-specific drug design?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess this compound’s conformational stability in biological membranes. Use docking tools (AutoDock Vina, Schrödinger) to predict binding modes to targets like guanylyl cyclase C. Validate predictions with mutagenesis studies or cryo-EM structures .
Q. How can researchers address low yield in this compound extraction from natural sources?
- Methodological Answer : Optimize extraction parameters (solvent polarity, temperature, duration) using design of experiments (DoE) frameworks like response surface methodology (RSM). Compare yields across plant tissues (bark vs. leaves) and consider green solvents (e.g., ethanol-water mixtures) for scalability .
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological profiles?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including strict control of starting material purity and reaction monitoring via thin-layer chromatography (TLC). Use multivariate analysis (PCA, PLS) to correlate physicochemical properties (logP, solubility) with bioactivity trends .
Data Management and Reproducibility
Q. How should researchers document this compound’s experimental data to meet journal standards?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). For publications, include raw spectral data (NMR, MS) in supplementary files with assigned peaks. Deposit synthetic protocols in repositories like PubChem BioAssay (AID: 743238) for cross-referencing .
Q. What tools facilitate meta-analysis of this compound’s bioactivity across disparate datasets?
- Methodological Answer : Use PubChem’s BioActivity data service to aggregate results from high-throughput screens. Apply cheminformatics tools (KNIME, RDKit) to cluster this compound derivatives by structural similarity and bioactivity .
Tables of Key Findings
| Property | Value | Method | Reference |
|---|---|---|---|
| Binding Energy (Guanylyl Cyclase C) | -8.05 kcal/mol | Molecular Docking | |
| Hydrogen Bonds Formed | 2 | X-ray Crystallography | |
| Purity Threshold (HPLC) | ≥95% | Chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
